molecular formula C12H8ClN3O3 B12367844 2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide

2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide

Cat. No.: B12367844
M. Wt: 281.69 g/mol
InChI Key: FRPJSHKMZHWJBE-LNFUJOGGSA-N
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Description

2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a nitro group, and a pyridinyl group with deuterium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide typically involves multiple steps. One common method includes the nitration of 2-chloroaniline to form 2-chloro-5-nitroaniline, followed by the coupling of this intermediate with a deuterated pyridine derivative under specific conditions . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl group.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often employed.

Major Products Formed

    Reduction: 2-chloro-5-amino-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyridinyl group.

Scientific Research Applications

2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the nitro and chloro groups can influence its reactivity and binding affinity. Pathways involved may include oxidative stress, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide is unique due to the presence of deuterium atoms in the pyridinyl group, which can influence its chemical properties and reactivity. This deuteration can enhance the stability and alter the metabolic pathways of the compound, making it valuable for specific research applications.

Properties

Molecular Formula

C12H8ClN3O3

Molecular Weight

281.69 g/mol

IUPAC Name

2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide

InChI

InChI=1S/C12H8ClN3O3/c13-11-2-1-9(16(18)19)7-10(11)12(17)15-8-3-5-14-6-4-8/h1-7H,(H,14,15,17)/i3D,4D,5D,6D

InChI Key

FRPJSHKMZHWJBE-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(N=C(C(=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)[2H])[2H])[2H]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=NC=C2)Cl

Origin of Product

United States

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